molecular formula C10H14ClNO2 B1355116 Methyl 4-(2-aminoethyl)benzoate hydrochloride CAS No. 56161-89-8

Methyl 4-(2-aminoethyl)benzoate hydrochloride

Cat. No. B1355116
CAS RN: 56161-89-8
M. Wt: 215.67 g/mol
InChI Key: HYBVWCPWTPZFQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoate compounds involves various methods, including condensation reactions, carbonation of lithium salts, and the use of reagents like trimethylsilyldiazomethane . For instance, the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate is achieved through a multi-step process starting from 4-Amino[7-14C]benzoic acid, followed by esterification, coupling with an aldehyde, and reduction . Similarly, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction between methyl-4-formylbenzoate and phenylhydrazine .

Molecular Structure Analysis

The molecular structures of benzoate derivatives are often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy . The molecular geometries can be optimized using computational methods like density functional theory (DFT) . For example, the structure of 2-amino-4,6-dimethylpyridinium benzoate was elucidated using hydrogen bonding and π-π interactions, which are crucial for understanding the compound's stability and reactivity .

Chemical Reactions Analysis

Benzoate esters can undergo various chemical reactions, including acid-base dissociation, azo-hydrazone tautomerism , and reactions with heteroarylhydrazines leading to the formation of different product types . The reactivity of these compounds can be influenced by factors such as solvent composition and pH . Additionally, the interaction of benzoate esters with other compounds, such as amino acids, can be studied to understand their binding mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives can be deduced from their synthesis and molecular structure. For instance, the solubility can be inferred from the solvent systems used during synthesis and characterization . The presence of functional groups like amino and ester groups can suggest certain chemical behaviors, such as susceptibility to hydrolysis or participation in hydrogen bonding . Theoretical studies can provide insights into properties like chemical reactivity descriptors, natural population analysis (NPA), and non-linear optical (NLO) properties .

Scientific Research Applications

Synthesis Processes

  • Synthesis of Derivatives : Methyl 4-(2-aminoethyl)benzoate hydrochloride undergoes cyclization processes in the presence of bases, forming derivatives like 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).
  • Efficient Synthesis Methods : Methyl 2-(chlorosulfonyl)benzoate, synthesized from methyl 2-aminobenzoate, demonstrates efficient continuous-flow diazotization. This method reduces side reactions such as hydrolysis (Yu et al., 2016).
  • Preparation of Intermediates : The compound is used in preparing intermediates like Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, important for producing Tianeptine (Yang Jian-she, 2009).

Chemical Analysis

  • Chemical Analysis Methods : A methyl benzoate extraction procedure was studied for determining small amounts of phenol compounds in waste in 4-aminoantipyrine spectrometry (Morita & Nakamura, 2010).

Pharmacological Applications

  • Pharmacological Characterization : Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, a derivative, was characterized as a potent and selective β3-adrenoceptor agonist for treating preterm labor (Croci et al., 2007).

Photophysical and Photochemical Properties

  • Synthesis and Photophysical Properties : S, N, and Se-modified methyl salicylate derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate (MHPB), show distinct absorption and emission spectra in dichloromethane, indicating potential for photochemistry applications (Yoon et al., 2019).

Drug Development and Biological Evaluation

  • Drug Development : Sodium benzoate, a d-amino acid oxidase inhibitor, shows promise in treating schizophrenia, highlighting the potential of derivatives like Methyl 4-(2-aminoethyl)benzoate hydrochloride in novel drug development (Lane et al., 2013).

Environmental Applications

  • Environmental Degradation Pathways : BenR, a regulator, controls pathways for aromatic acid degradation in Pseudomonas putida, implicating methylbenzoate derivatives in environmental biodegradation processes (Cowles et al., 2000).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-(2-aminoethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBVWCPWTPZFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517514
Record name Methyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-aminoethyl)benzoate hydrochloride

CAS RN

56161-89-8
Record name Methyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(2-aminoethyl)benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-[2-(tert-butoxycarbonylamino)ethyl]benzoate (3.50 g, 12.5 mmol) in methylene chloride (35 ml) was added 4N hydrogen chloride in 1,4-dioxane (35 ml) at 5° C. and the mixture was stirred for 30 min. The solvent was removed in vacuo and the resulting solid was collected, washed with isopropyl ether and dried to give methyl 4-(2-aminoethyl)-benzoate hydrochloride (2.63 g, 97%).
Quantity
3.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AM Bunker - 1988 - search.proquest.com
Since the elucidation of the structure of folic acid in 1946, a series of variations in its structure have been attempted in an effort to produce an effective antagonist for the treatment of …
Number of citations: 0 search.proquest.com
L d'Andrea - 2023 - vbn.aau.dk
This thesis describes the research work carried out at the Faculty of Health and Medical Sciences, Department of Drug Design and Pharmacology of the University of Copenhagen …
Number of citations: 2 vbn.aau.dk
W Yan, L Ling, Y Wu, K Yang, R Liu… - Journal of Medicinal …, 2021 - ACS Publications
Adenosine is an immunosuppressive factor in the tumor microenvironment mainly through activation of the A 2A adenosine receptor (A 2A R), which is a mechanism hijacked by tumors …
Number of citations: 14 pubs.acs.org
F Ushiyama, H Amada, T Takeuchi… - ACS …, 2020 - ACS Publications
DNA gyrase and topoisomerase IV are well-validated pharmacological targets, and quinolone antibacterial drugs are marketed as their representative inhibitors. However, in recent …
Number of citations: 33 pubs.acs.org

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